![molecular formula C14H21ClN2O3 B1447560 Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride CAS No. 1365647-11-5](/img/structure/B1447560.png)
Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride
Overview
Description
“Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride” is a chemical compound. It is a derivative of 4-Hydroxypiperidine . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 4-Hydroxypiperidine, a core component of the compound, has been studied . It has an empirical formula of C5H11NO .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxypiperidine, a core component of the compound, include a boiling point of 108-114 °C/10 mmHg (lit.) . It has a molecular weight of 101.15 .Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives, such as “Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride”, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .
Drug Design
The structure of this compound suggests potential applications in drug design. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Synthesis of Biologically Active Piperidines
The compound could be used as a substrate for the synthesis of biologically active piperidines . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Inhibition of Cholinesterase Receptors
The benzyl-piperidine group (Donepezil-like) is often a necessary part for the successful inhibition of cholinesterase receptors . The AChE enzyme includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
Research in Organic Chemistry
Given the importance of piperidine and its derivatives in various fields, this compound could be used in research exploring new reactions and synthesis methods in organic chemistry .
Development of New Pharmaceuticals
Considering the wide range of pharmaceuticals that contain piperidine derivatives, “Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride” could potentially be used in the development of new drugs .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives are often necessary for the successful inhibition of cholinesterase receptors .
Safety and Hazards
Future Directions
The future directions in the study of piperidine derivatives, including “Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride”, involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This is an active area of research in the pharmaceutical industry .
properties
IUPAC Name |
benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c17-13(19-10-12-4-2-1-3-5-12)16-11-14(18)6-8-15-9-7-14;/h1-5,15,18H,6-11H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRFJMBYWRUSAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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